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Compound Name:
benzodioxole

Cat. No.: B024160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and mechanistic
action related to the Chemical Abstracts Service (CAS) number 201166-22-5. It has come to
light that this CAS number has been associated with two distinct chemical entities: the
pharmaceutical compound Lapatinib, a potent tyrosine kinase inhibitor, and 2,2-Dimethyl-4-(1-
methylethyl)-1,3-benzodioxole, an impurity related to the anesthetic Propofol. This guide will
address both compounds to provide a comprehensive resource.

Section 1: Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor
Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). Its action
disrupts downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which
are crucial for cell proliferation and survival.

Spectroscopic Data

While a complete set of publicly available raw spectroscopic data for Lapatinib is limited, this
section compiles available information and data from closely related derivatives to provide
valuable insights.

Table 1: Summary of Available Spectroscopic Data for Lapatinib
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Spectroscopic Technique Available Data

MS-MS Fragments (Positive lon Mode): m/z
Mass Spectrometry (MS) 581.14 (M+H)+, 583.14, 582.14, 365.08,
350.07[1]

Characteristic peaks have been identified,
Infrared (IR) Spectroscopy though specific wavenumber data is not readily

available in the public domain.[2]

Detailed 1H and 13C NMR data for various
Nuclear Magnetic Resonance (NMR) Lapatinib derivatives are available in the
Spectroscopy scientific literature, providing a reference for the

core structure's spectral characteristics.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

Mass Spectrometry (LC-MS/MS) for Lapatinib Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be
employed for the quantification of Lapatinib in biological matrices.[4][5]

o Chromatography: A reverse-phase C18 column is typically used with an isocratic mobile
phase.

e Mass Spectrometry: Detection is achieved using a mass spectrometer in the multiple
reaction monitoring (MRM) mode.[4]

o Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common
preparation step.[5] For tissue samples, homogenization followed by liquid-liquid extraction
can be utilized.[5]

Signaling Pathway
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Lapatinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways.

The following diagram illustrates this mechanism of action.
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Caption: Lapatinib inhibits EGFR/HERZ2, blocking downstream PI3K/Akt and MAPK/ERK
pathways.

Section 2: 2,2-Dimethyl-4-(1-methylethyl)-1,3-
benzodioxole (Propofol Impurity L)

This compound, identified as an impurity in the anesthetic agent Propofol, is chemically distinct
from Lapatinib.

Spectroscopic Data

Publicly available, peer-reviewed spectroscopic data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-
benzodioxole is scarce. Commercial suppliers of this reference standard indicate that a
comprehensive Certificate of Analysis (CoA), including 1H NMR, 13C NMR, IR, and mass
spectrometry data, is provided upon purchase.[6][7][8]

Table 2: Summary of Available Spectroscopic Data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-
benzodioxole

Spectroscopic Technique Available Data

Molecular Formula: C12H1602, Molecular

Mass Spectrometry (MS
P y (MS) Weight: 192.26 g/mol .[6][9]

Infrared (IR) Spectroscopy Data not publicly available.

Nuclear Magnetic Resonance (NMR) ) )
Data not publicly available.
Spectroscopy

Experimental Protocols

Standard experimental protocols for the spectroscopic analysis of small organic molecules
would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a deuterated
solvent (e.g., CDCI3, DMSO-d6).

o Data Acquisition: Acquire 1H and 13C spectra on a 400 MHz or higher field NMR
spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: The sample can be analyzed as a neat liquid or a thin film between salt
plates (e.g., NaCl or KBr).

o Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.
Mass Spectrometry (MS)
« lonization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

e Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the
mass-to-charge ratio of the parent ion and any fragment ions.

Logical Relationship Diagram

The following diagram illustrates the relationship of this compound as an impurity to the active
pharmaceutical ingredient (API1) Propofol.

Propofol (API)
2,6-diisopropylphenol

Synthesis & Storage

2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole
(Propofol Impurity L)
CAS: 201166-22-5
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Caption: Relationship of Propofol Impurity L to the API Propofol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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